molecular formula C10H11NO4 B078001 Ethyl 2-(3-nitrophenyl)acetate CAS No. 14318-64-0

Ethyl 2-(3-nitrophenyl)acetate

Cat. No. B078001
CAS RN: 14318-64-0
M. Wt: 209.2 g/mol
InChI Key: GVSTWFAYXHCBTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-(3-nitrophenyl)acetate often involves novel methodologies that highlight the versatility of organic synthesis techniques. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a racemization-free synthesis route for hydroxamic acids and ureas from carboxylic acids, showcasing efficient yields under milder conditions (Thalluri, Manne, Dev, & Mandal, 2014). Additionally, the aza-alkylation/intramolecular Michael cascade reaction provides a method for preparing Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, further illustrating the compound's synthetic utility (Choi & Kim, 2017).

Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-nitrophenyl)acetate derivatives has been extensively analyzed through various spectroscopic and crystallographic techniques. For example, X-ray structure, Hirshfeld analysis, and DFT studies of Ethyl-2-(4-Aminophenoxy) Acetate reveal detailed insights into the crystal system and non-covalent interactions, contributing significantly to the understanding of molecular packing and structure-property relationships (Altowyan et al., 2022).

Chemical Reactions and Properties

Ethyl 2-(3-nitrophenyl)acetate and its analogs participate in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, reactions with lithium 2-nitropropan-2-ide showcase novel ionic substitution processes, highlighting the compound's versatility in synthetic chemistry (Newcombe & Norris, 1979).

Scientific Research Applications

  • Synthesis of Cyclic Hydroxamic Acids and Lactams : Ethyl 2-nitrophenyl oxalate was used in the catalytic hydrogenation process to yield hydroxamic acids and lactams, important in natural cyclic hydroxamic acids found in Gramineae (Hartenstein & Sicker, 1993).

  • Catalysis in Ester Hydrolysis : Ethyl 2-nitrophenyl acetate's hydrolysis was studied for its relationship to enzymatic hydrolysis, demonstrating its utility in understanding basic catalysis mechanisms (Bender & Turnquest, 1957).

  • Building Blocks for Pharmaceutical Synthesis : Methyl and ethyl N-(4-nitrophenyl)oxomorpholine carboxylates were synthesized through catalyzed carbene insertion, representing new building blocks for bioactive pharmaceutical compounds (Trstenjak, Ilaš, & Kikelj, 2013).

  • Synthesis of Hydroxamic Acids and Ureas : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate was utilized in the Lossen rearrangement process for synthesizing hydroxamic acids and ureas without racemization, important in pharmaceutical synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

  • Thermodynamic Properties in Solutions : The solubility and thermodynamic properties of 5-(3-nitrophenyl)-furan-2-carboxylic acid in ethyl acetate were studied, contributing to the understanding of the solubility behavior of carboxyl-containing substances (Sobechko et al., 2021).

  • Solid Acid Catalysis in Hydrolysis of Esters : The hydrolysis of various esters, including 2-nitrophenyl acetate, was investigated using solid acids, contributing to the understanding of water-tolerant acid catalysis (Kimura, Nakato, & Okuhara, 1997).

Safety And Hazards

Ethyl 2-(3-nitrophenyl)acetate is associated with several safety hazards. It is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Research into the applications and properties of Ethyl 2-(3-nitrophenyl)acetate and similar compounds is ongoing. For instance, the Wittig reaction, which Ethyl 2-(3-nitrophenyl)acetate can participate in, continues to be a relevant area of study due to its stereoselective capabilities and ability to be performed in moderate conditions . Additionally, indole derivatives, which include compounds similar to Ethyl 2-(3-nitrophenyl)acetate, have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

ethyl 2-(3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSTWFAYXHCBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566713
Record name Ethyl (3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-nitrophenyl)acetate

CAS RN

14318-64-0
Record name Ethyl (3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of ethanol were added 20 ml of a saturated solution of hydrogen chloride in ethyl acetate and the mixture was heated at reflux for 4 hours, cooled and left to stand at room temperature for 18 hours. The mixture was evaporated and the residue was partitioned between 120 ml of diethyl ether and 100 ml of saturated aqueous sodium bicarbonate solution. The organic phase was dried over magnesium sulfate, filtered and evaporated to give 10.3 g (82%) of ethyl 3-nitrophenylacetate as a pale yellow oil. [NMR spectrum (250 MHz) δ1.25(t) (3H), δ3.68(s) (2H), δ4.6(q) (2H), δ6.5-δ6.7(m) (3H), δ7.09(dd) (1H)].
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
saturated solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AK Sharma, P Kumar… - Asian Journal of …, 2019 - Wiley Online Library
An efficient synthesis of N‐(pyridin‐2‐yl)benzamides has been developed by the reaction of 2‐aminopyridines and ethyl arylacetates via oxidative decarbethoxylation using visible light/…
Number of citations: 3 onlinelibrary.wiley.com
YS Feng, W Wu, ZQ Xu, Y Li, M Li, HJ Xu - Tetrahedron, 2012 - Elsevier
An efficient catalytic protocol for Pd-catalyzed decarboxylative cross-coupling of potassium malonate monoesters and derivatives with aryl bromides and chlorides are described. …
Number of citations: 37 www.sciencedirect.com

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